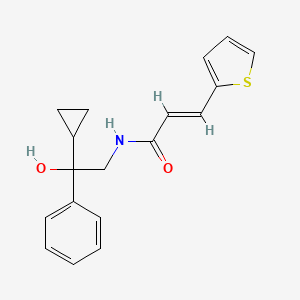
Tosyloxymethyldiphenylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tosyloxymethyldiphenylphosphine oxide: is a versatile organophosphorus compound with the chemical formula C20H19O3PS . It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phosphine oxide group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tosyloxymethyldiphenylphosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with tosyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Tosyloxymethyldiphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Trichlorosilane or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Regeneration of the parent phosphine.
Substitution: Formation of substituted phosphine oxides with various functional groups.
Scientific Research Applications
Chemistry: Tosyloxymethyldiphenylphosphine oxide is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties .
Biology: In biological research, this compound is employed in the synthesis of bioactive molecules and as a reagent in various biochemical assays.
Medicine: The compound’s potential in medicinal chemistry includes its use in the development of pharmaceuticals and therapeutic agents.
Industry: Industrially, this compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tosyloxymethyldiphenylphosphine oxide involves its interaction with molecular targets through the phosphine oxide group. This interaction can modulate various biochemical pathways, leading to desired effects in different applications. The compound’s ability to form stable complexes with metals also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
- Methyldiphenylphosphine oxide
- Triphenylphosphine oxide
- Diphenylphosphine oxide
Comparison: Tosyloxymethyldiphenylphosphine oxide stands out due to the presence of the tosyl group, which enhances its reactivity and versatility compared to other phosphine oxides. This unique feature allows for a broader range of applications in various scientific fields .
Properties
CAS No. |
33730-69-7 |
|---|---|
Molecular Formula |
C20H21O5PS |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
diphenylphosphorylmethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H13O2P.C7H8O3S/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,14H,11H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
LANXDSIYJNBJLR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)P(=O)(CO)C2=CC=CC=C2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


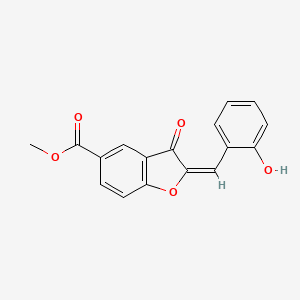
![N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2384294.png)
![1-(2-chlorobenzyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2384295.png)

![N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384297.png)
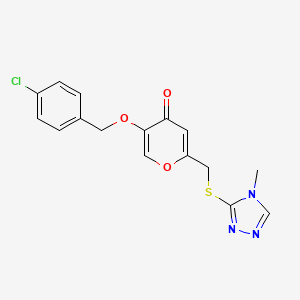
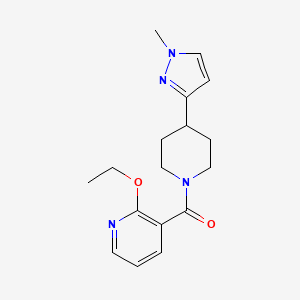
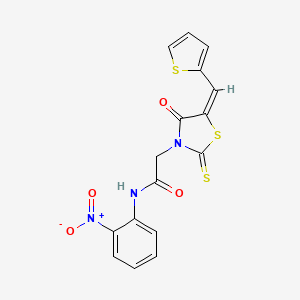

![Methyl 4-((furan-2-ylmethyl)(4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2384302.png)
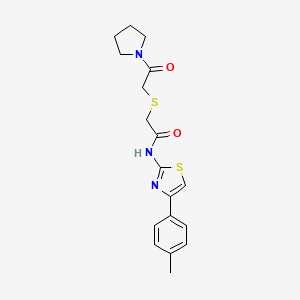
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine](/img/structure/B2384310.png)
